molecular formula C11H17N3O3 B1441366 (R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate CAS No. 152665-79-7

(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B1441366
CAS No.: 152665-79-7
M. Wt: 239.27 g/mol
InChI Key: FADVKNFSLDTPFW-MRVPVSSYSA-N
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Description

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound known for its unique structure and reactivity It features a diazo group attached to a pyrrolidine ring, which is further substituted with a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the diazo transfer reaction. One common method includes the reaction of ®-tert-Butyl 2-acetylpyrrolidine-1-carboxylate with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo group.

Industrial Production Methods

While specific industrial production methods for ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming new ring structures.

    Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different functional groups.

    Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming a carbene intermediate.

Common Reagents and Conditions

    Cycloaddition Reactions: Typically carried out in the presence of alkenes or alkynes, often under thermal or photochemical conditions.

    Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols, with reactions often conducted in polar solvents.

    Decomposition Reactions: Can be induced by heat, light, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form reactive intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate primarily involves the formation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of new chemical bonds and the modification of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.

    tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate derivatives: Compounds with different substituents on the pyrrolidine ring or the diazo group.

Uniqueness

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is unique due to its chiral nature, which can lead to different reactivity and selectivity compared to its racemic mixture or other derivatives. This makes it particularly valuable in asymmetric synthesis and the development of enantioselective catalysts and reagents.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVKNFSLDTPFW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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